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Compound of Interest

Methyl 12-aminododecanoate
Compound Name:
hydrochloride

Cat. No.: B016019

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Methyl 12-
aminododecanoate hydrochloride (CAS No: 4271-86-7), a compound of interest in various
research and development applications. This document details the predicted Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines standardized
experimental protocols for data acquisition, and presents logical workflows for spectral
analysis.

Spectral Data Summary

The following tables summarize the predicted quantitative spectral data for Methyl 12-
aminododecanoate hydrochloride. These predictions are based on established principles of
spectroscopy and data from analogous chemical structures.

Table 1: Predicted *H NMR Spectral Data
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Predicted Chemical

Protons . Multiplicity Integration
Shift (8) ppm
-O-CHs ~3.67 Singlet 3H
-CH2-COOCHs (a to _
~2.30 Triplet 2H
carbonyl)
-CH2-NHs* (a to )
) ~3.00 Triplet 2H
amine)
-CH2-CH2-COOCH:s (3 _
~1.63 Multiplet 2H
to carbonyl)
-CH2-CH2-NHs* (B to _
] ~1.70 Multiplet 2H
amine)
-(CH2)s- (bulk _
~1.25 Multiplet 16H
methylene)
-NHs* ~8.0-9.0 Broad Singlet 3H

Table 2: Predicted 13C NMR Spectral Data

Carbon

Predicted Chemical Shift (8) ppm

-C=0 (Ester carbonyl) ~174

-O-CHs (Ester methyl) ~51

-CH2-NHs* (a to amine) ~40

-CH2-COOCHSs (a to carbonyl) ~34

-CH2-CH2-NHs* (B to amine) ~28

-CH2-CH2-COOCHs (3 to carbonyl) ~25

-(CH2)s- (bulk methylene) ~29

Table 3: Predicted IR Spectral Data
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Predicted
Functional Group Absorption Range Intensity Notes
(cm™)

Broad absorption due

N-H Stretch (-NHs*) 3200-2800 Strong, Broad )
to hydrogen bonding.
Asymmetric and

i . symmetric stretching

C-H Stretch (Aliphatic) 2925, 2855 Strong
of CHz2 and CHs
groups.
Characteristic
absorption for a

C=0 Stretch (Ester) ~1740 Strong, Sharp
saturated ester
carbonyl.[1][2][3]
Asymmetric and

N-H Bend (-NHs*) ~1600-1500 Medium symmetric bending
vibrations.
C-0O single bond

C-O Stretch (Ester) ~1250-1170 Strong
stretch.

Table 4: Predicted Mass Spectrometry Data
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lon Type Predicted m/z Notes

[M-CI]* 230.21 Molecular ion of the free base.

Loss of the methoxy group
[M-CI-OCHs]* 199.18
from the free base.

Loss of the carbomethoxy

M-CI-COOCH:s]* 171.18 roup (McLaffert
group Yy
rearrangement not prominent).

Alpha cleavage adjacent to the
[C11H24N]* 170.19 )
nitrogen atom.

Alpha cleavage at the terminal
[CH2=NH2]* 30.03 .
amine.

Experimental Protocols

Detailed and standardized experimental protocols are essential for acquiring high-quality,
reproducible spectral data.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
e Sample Preparation:
o Accurately weigh 10-20 mg of Methyl 12-aminododecanoate hydrochloride.

o Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent. Deuterated methanol
(CDsOD) or dimethyl sulfoxide (DMSO-ds) are recommended due to the compound's
polarity and the presence of exchangeable protons.[4] Deuterated water (D20) can also be
used, but will result in the exchange of the -NHs* protons.

o Transfer the solution to a 5 mm NMR tube.
e 'H NMR Acquisition:

o Use a 400 MHz or higher field NMR spectrometer.
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o Acquire a standard one-dimensional proton spectrum.

o Set the spectral width to cover a range of 0-12 ppm.

o Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise
ratio.

o Process the data with appropriate phasing and baseline correction. The chemical shifts
should be referenced to the residual solvent peak.

e 13C NMR Acquisition:

o Use a spectrometer operating at a corresponding carbon frequency (e.g., 100 MHz for a
400 MHz proton instrument).

o Acquire a proton-decoupled 13C spectrum.

o Set the spectral width to cover a range of 0-200 ppm.

o Alarger number of scans will be required compared to *H NMR to obtain a good signal-to-
noise ratio.

o Process the data with appropriate phasing and baseline correction. The chemical shifts
should be referenced to the residual solvent peak.

2.2 Infrared (IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR):

o Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[5][6]

o Place a small amount of the solid Methyl 12-aminododecanoate hydrochloride powder
directly onto the crystal.[6][7]

o Apply pressure using the instrument's press to ensure good contact between the sample
and the crystal.[6][7]

o Data Acquisition (ATR-FTIR):
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[e]

Record a background spectrum of the clean, empty ATR crystal.

(¢]

Acquire the sample spectrum over a range of 4000-400 cm~1,

[¢]

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

[¢]

The final spectrum should be presented in terms of transmittance or absorbance.
2.3 Mass Spectrometry (MS)
e Sample Preparation:

o Prepare a dilute solution of Methyl 12-aminododecanoate hydrochloride (approximately
1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

o Data Acquisition (Electrospray lonization - ESI):

o Use a mass spectrometer equipped with an ESI source. ESI is a soft ionization technique
suitable for polar and ionic compounds, which minimizes fragmentation and helps in the
observation of the molecular ion.[8][9]

o Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10
pL/min).

o Acquire the mass spectrum in positive ion mode to observe the [M-CI]* ion.
o Set the mass analyzer to scan a suitable m/z range (e.g., 50-500).

o For fragmentation analysis (MS/MS), select the [M-CI]* ion as the precursor and apply
collision-induced dissociation (CID) to generate fragment ions.

Visualization of Workflows and Structures
3.1 Spectral Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectral analysis of
Methyl 12-aminododecanoate hydrochloride.
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Spectral Analysis Workflow for Methyl 12-aminododecanoate hydrochloride
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Workflow for spectral analysis.

3.2 Key Functional Groups and Their Spectral Signatures

This diagram highlights the key functional groups within Methyl 12-aminododecanoate
hydrochloride and their characteristic spectral regions.
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Key Functional Groups and Their Spectral Signatures

Methyl 12-aminododecanoate hydrochloride
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-NHs*

IR: 3200-2800 cm~t (N-H stretch)

1H NMR: ~8.0-9.0 ppm

13C NMR (a-C): ~40 ppm

Expected Spectral Signatures

-COOCHs

IR: ~1740 cm~* (C=0 stretch)

1H NMR: ~3.67 ppm (-OCHs)
13C NMR: ~174 (C=0), ~51 (-OCHs3)
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Functional groups and their spectral signatures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Technical Guide to the Spectral Analysis of Methyl 12-
aminododecanoate Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b016019#methyl-12-aminododecanoate-
hydrochloride-spectral-data-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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